molecular formula C21H17F3N2O2 B2858999 N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 1004393-24-1

N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No. B2858999
CAS RN: 1004393-24-1
M. Wt: 386.374
InChI Key: LJOPNQSJUAUSDM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The process of cyclo-condensation involves the molecular assembly of a large, ring-shaped molecule (in this case a pyridine) from smaller, fluorinated building blocks .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Anticonvulsant Enaminones

Research into anticonvulsant enaminones has revealed the significance of hydrogen bonding and molecular structure in developing potential anticonvulsant drugs. The study of three anticonvulsant enaminones has shown that hydrogen bonds form infinite chains of molecules, which could be crucial in understanding how these compounds interact at the molecular level and their potential therapeutic effects (Kubicki, Bassyouni, & Codding, 2000).

Coordination Polymers

The structural diversity of coordination polymers made from angular dipyridyl ligands bearing amide spacers indicates the role of ligand conformation in determining the properties of these polymers. Such materials have applications in catalysis, molecular recognition, and as components in electronic devices (Yeh, Chen, & Wang, 2008).

Antidepressant and Nootropic Agents

The synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have shown potential antidepressant and nootropic activities. This indicates that compounds with the 2-azetidinone skeleton could be further explored for developing central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

NF-kappaB and AP-1 Gene Expression Inhibitors

The structure-activity relationship studies of compounds as inhibitors of transcription mediated by both NF-kappaB and AP-1 transcription factors highlight the potential of these compounds in treating diseases where NF-kappaB and AP-1 play a critical role. These findings have implications for the development of new therapeutic agents targeting inflammation and cancer (Palanki et al., 2000).

Antifungal Activities

The study of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives has shown moderate antifungal activities against several phytopathogenic fungi. This suggests their potential as leads for the development of new antifungal agents (Wu et al., 2012).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-5-8-18(9-6-14)25-20(28)16-7-10-19(27)26(13-16)12-15-3-2-4-17(11-15)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOPNQSJUAUSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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